N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). AZD9291 is specifically designed to target the T790M mutation, which is responsible for acquired resistance to first and second-generation EGFR TKIs.

Mechanism of Action

N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide specifically targets the T790M mutation in the EGFR gene, which is responsible for acquired resistance to first and second-generation EGFR TKIs. The drug irreversibly binds to the mutated receptor, blocking downstream signaling pathways and inhibiting cancer cell growth. N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has a high selectivity for the mutated receptor, sparing normal cells from toxicity.

Biochemical and Physiological Effects:

N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has been shown to have a potent antitumor effect in preclinical and clinical studies. The drug has demonstrated a high response rate in patients with the T790M mutation, with some patients achieving complete remission. N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has also been shown to have a favorable safety profile, with fewer side effects compared to first and second-generation EGFR TKIs.

Advantages and Limitations for Lab Experiments

N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has several advantages for lab experiments. The drug is highly selective for the T790M mutation, allowing for specific targeting of cancer cells. N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has also been shown to have a favorable safety profile, making it a suitable candidate for preclinical studies. However, the synthesis of N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide is a complex process that requires expertise in organic chemistry. The drug is also expensive, which may limit its availability for some research groups.

Future Directions

For research on N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide include the development of combination therapies, identification of biomarkers, and more efficient synthesis methods.

Synthesis Methods

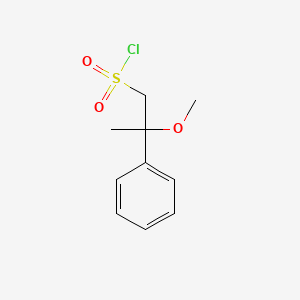

The synthesis of N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide involves a series of chemical reactions starting from 2,3-difluoropyridine-4-carboxylic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with N-(3,3-dimethylbutan-2-yl)amine to form the amide. The amide is then treated with a reducing agent to produce the final product, N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide. The synthesis of N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. The drug has shown promising results in patients with the T790M mutation, which is a major cause of resistance to first and second-generation EGFR TKIs. N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has been shown to be effective in both in vitro and in vivo models of NSCLC, and has demonstrated a favorable safety profile in clinical trials.

properties

IUPAC Name |

N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2O/c1-7(12(2,3)4)16-11(17)8-5-6-15-10(14)9(8)13/h5-7H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBATDZEGATSFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NC(=O)C1=C(C(=NC=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2938734.png)

![3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2938735.png)

![N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2938740.png)

![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile](/img/structure/B2938745.png)

![N-isopropyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938749.png)

![N-(2,4-Dimethoxyphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2938756.png)